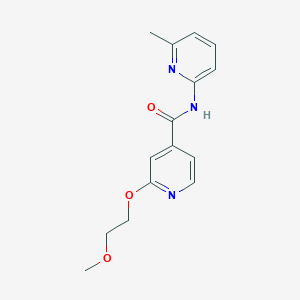
2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution Reactions: Introduction of the methoxyethoxy and methylpyridinyl groups can be achieved through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
類似化合物との比較
Similar Compounds
- 2-(2-methoxyethoxy)-N-(pyridin-2-yl)pyridine-4-carboxamide
- 2-(2-ethoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide
- 2-(2-methoxyethoxy)-N-(6-methylpyridin-3-yl)pyridine-4-carboxamide
Uniqueness
2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methoxyethoxy group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
生物活性
2-(2-Methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.31 g/mol
- CAS Number : 613665-49-9
The compound acts primarily through modulation of various biochemical pathways. Studies have indicated that it may influence:
- Cellular signaling pathways : By interacting with specific receptors or enzymes.
- Apoptosis regulation : Evidence suggests that it may play a role in promoting apoptosis in cancer cells, potentially through the activation of caspases and disruption of mitochondrial function .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
-
Cell Line Studies :
- In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) have shown that the compound induces apoptosis in a dose-dependent manner .
- The compound's IC50 values against these cell lines were reported to be in the micromolar range, indicating moderate potency compared to standard chemotherapeutics .
- Mechanistic Insights :
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects:
- The compound has been shown to exhibit stability in liver microsomes and oral bioavailability of approximately 40%, which is favorable for neuropharmacological applications .
- Its ability to cross the blood-brain barrier has been suggested, indicating potential for treating neurodegenerative conditions.
Case Studies
特性
IUPAC Name |
2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-4-3-5-13(17-11)18-15(19)12-6-7-16-14(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXAZFMXTHDMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














